molecular formula C10H11F3O2 B11721856 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Cat. No.: B11721856
M. Wt: 220.19 g/mol
InChI Key: LSDQDGHNPOOTPF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H11F3O2. This compound is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-ol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into various alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Formation of 2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-ol

Comparison: Compared to its analogs, 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-ol exhibits unique properties due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity, solubility, and biological activity, making it a distinct and valuable compound in various applications.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanol

InChI

InChI=1S/C10H11F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5,9,14H,1-2H3

InChI Key

LSDQDGHNPOOTPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)O)OC

Origin of Product

United States

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